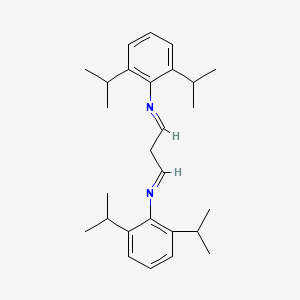![molecular formula C16H19Cl2NO3 B13366218 Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, an ester functional group, and a dichlorophenyl moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate typically involves the esterification of 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones (oxidation)
- Alcohols (reduction)
- Various substituted derivatives (substitution)
Applications De Recherche Scientifique
Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate
- 3,4-Dichlorophenethylamine
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H19Cl2NO3 |
|---|---|
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
ethyl 1-[2-(3,4-dichlorophenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO3/c1-2-22-16(21)12-5-7-19(8-6-12)15(20)10-11-3-4-13(17)14(18)9-11/h3-4,9,12H,2,5-8,10H2,1H3 |
Clé InChI |
GWHPCUMHBVGRRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


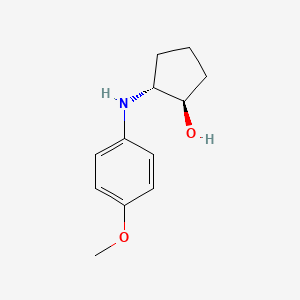
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
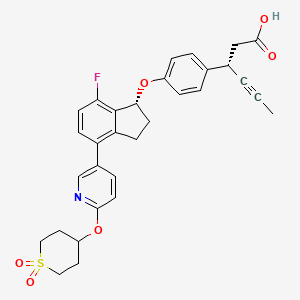
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366166.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)
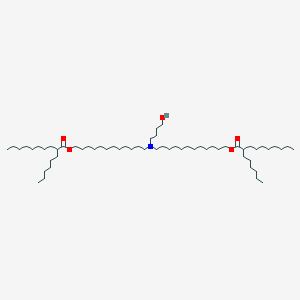
![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
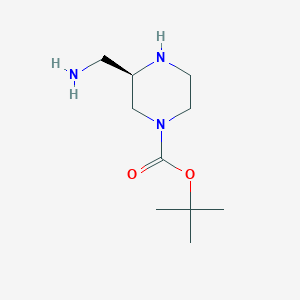
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
